(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone
Description
(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone is a synthetic β-carboline derivative featuring a brominated aryl group at the 3-position of the phenyl ring. β-carbolines are heterocyclic alkaloids with a tricyclic pyrido[3,4-b]indole scaffold, known for diverse pharmacological activities, including anticancer, antiviral, and neuroprotective effects . The bromophenyl substituent enhances electron-withdrawing properties and may influence binding interactions with biological targets, such as enzymes or receptors.
Properties
CAS No. |
906067-46-7 |
|---|---|
Molecular Formula |
C18H11BrN2O |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
(3-bromophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C18H11BrN2O/c19-12-5-3-4-11(10-12)18(22)17-16-14(8-9-20-17)13-6-1-2-7-15(13)21-16/h1-10,21H |
InChI Key |
UWCQMZCXNUYULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 9H-beta-carboline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(9H-beta-carbolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromophenyl Substitution
- (2-Bromophenyl)(4,9-dihydro-3H-β-carbolin-1-yl)methanone Molecular Formula: C₁₈H₁₃BrN₂O . Key Differences: Bromine at the 2-position instead of 3. This positional isomerism may alter steric and electronic interactions. For example, 2-substituted bromophenyl groups can induce greater steric hindrance in binding pockets compared to 3-substituted analogs. Stability: Crystallizes in the orthorhombic space group Pbc2₁ with a density of 1.675 g·cm⁻³, similar to other methanone derivatives .
Table 1: Positional Isomer Comparison
| Property | 3-Bromophenyl Derivative | 2-Bromophenyl Derivative | 4-Bromophenyl Derivative |
|---|---|---|---|
| Bromine Position | 3 | 2 | 4 |
| Steric Hindrance | Moderate | High | Low |
| Electronic Effects | Electron-withdrawing | Electron-withdrawing | Electron-withdrawing |
| Crystallographic Space Group | N/A | Pbc2₁ | N/A |
Functional Group Variations
- (3-Bromophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone Bioactivity: Exhibits strong binding to human butyrylcholinesterase (BuChE) with 19 interacting residues, including 9 overlapping with reference complexes (PDB ID 5DYW). Stable RMSD fluctuations (1.2–1.9 Å) in molecular dynamics simulations suggest robust target engagement . ADMET Profile: Satisfies pharmacokinetic requirements, highlighting the importance of trifluoromethyl and chlorophenyl groups in optimizing drug-like properties .
- Cycloalkyl-Indole Methanones Example: Cyclopentyl(1-Indole-3-yl)methanone. Key Difference: Replaces β-carboline with indole, reducing planarity. Steric hindrance in positions 2 and 3 of the indole fragment eliminates specific spectral peaks observed in β-carboline derivatives .
Thermal and Chemical Stability
- Di(1H-tetrazol-5-yl)methanone Oxime Decomposition Temperature: 288.7°C . Comparison: Methanone derivatives with extended hydrogen-bonding networks (e.g., oxime or hydrazone groups) exhibit higher thermal stability than simpler aryl-carboline methanones, which may decompose at lower temperatures.
Cytotoxic Activity of Halogenated Analogs
- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on Activity: IC₅₀ of 100 μg/mL against MCF7 breast cancer cells . However, β-carboline derivatives may act via different mechanisms (e.g., intercalation or kinase inhibition).
Table 2: Cytotoxic and Binding Properties
Computational and Structural Insights
- DFT Studies: Computational models predict that bromophenyl substitution modulates electron density distribution in β-carbolines, affecting redox potentials and binding affinity . For example, (3-bromophenyl)-indanone derivatives show distinct electronic properties compared to chlorinated analogs .
- Molecular Dynamics: The stability of (3-Bromophenyl)[pyrazolyl]methanone in simulations (RMSD < 2 Å after 22 ns) underscores the role of substituents in maintaining target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
